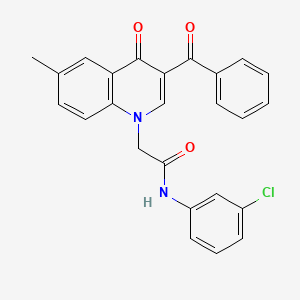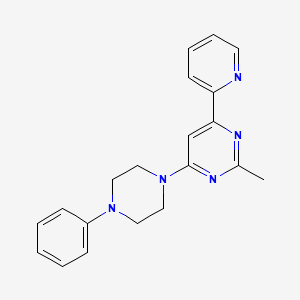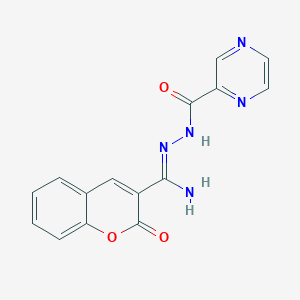![molecular formula C24H20N6O3S B2535417 Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207041-75-5](/img/no-structure.png)
Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is a type of heterocyclic compound . These types of compounds are often studied for their potential pharmacological properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds, such as triazole-pyrimidine hybrids, have been synthesized and characterized using techniques like mass spectra, 1HNMR, 13CNMR, and single X-Ray diffraction analysis .Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the synthesis of new derivatives related to the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine framework, showing significant antimicrobial activity. The synthesized compounds were tested against a range of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi, revealing promising antibacterial and antifungal properties. This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Hassan, 2013).
Cancer Research
A study focused on the synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives, discovering that one of the compounds selectively inhibited the growth of H322 lung cancer cells. This inhibition occurred in a dose-dependent manner by inducing apoptosis in the cells, indicating a potential application in cancer therapy, specifically targeting cells with mutated p53 genes (Lv et al., 2012).
Insecticidal Properties
Innovative heterocycles incorporating a thiadiazole moiety have been synthesized and assessed for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This research highlights the potential of using such compounds in agricultural pest management strategies to protect crops from damage caused by this common pest (Fadda et al., 2017).
Applications in Dye Synthesis
The compound's derivatives have also been utilized in the synthesis of disperse dyes for polyester fibers. This application demonstrates the versatility of pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives in material science, particularly in textile manufacturing, where there's a continuous search for novel dyes with desirable properties (Rangnekar & Dhamnaskar, 1990).
Mécanisme D'action
Target of action
Compounds with pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl structure have been found to exhibit inhibitory activities toward certain kinases . Therefore, it’s possible that “Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate” might also target similar kinases.
Mode of action
The compound might interact with its targets by binding to the active site of the kinase, thereby inhibiting its activity . The presence of the phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl moiety might contribute to the binding affinity of the compound to its target .
Biochemical pathways
By inhibiting the activity of its target kinase, the compound could affect various downstream signaling pathways that are regulated by the kinase . This could lead to changes in cellular processes such as cell proliferation and apoptosis .
Result of action
The inhibition of the target kinase by the compound could lead to changes in cellular processes, potentially resulting in effects such as the inhibition of cell proliferation or the induction of apoptosis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the reaction of 4-aminobenzoic acid with ethyl chloroacetate to form ethyl 4-(chloroacetamido)benzoate. This intermediate is then reacted with 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine to form the final product.", "Starting Materials": [ "4-aminobenzoic acid", "ethyl chloroacetate", "2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine" ], "Reaction": [ "Step 1: 4-aminobenzoic acid is reacted with ethyl chloroacetate in the presence of a base such as triethylamine to form ethyl 4-(chloroacetamido)benzoate.", "Step 2: Ethyl 4-(chloroacetamido)benzoate is then reacted with 2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA) to form the final product, Ethyl 4-(2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate." ] } | |
Numéro CAS |
1207041-75-5 |
Formule moléculaire |
C24H20N6O3S |
Poids moléculaire |
472.52 |
Nom IUPAC |
ethyl 4-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H20N6O3S/c1-2-33-23(32)17-8-10-18(11-9-17)25-21(31)15-34-24-27-26-22-20-14-19(16-6-4-3-5-7-16)28-30(20)13-12-29(22)24/h3-14H,2,15H2,1H3,(H,25,31) |
Clé InChI |
KIJKDPVUHLTABH-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-chlorobenzyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2535334.png)
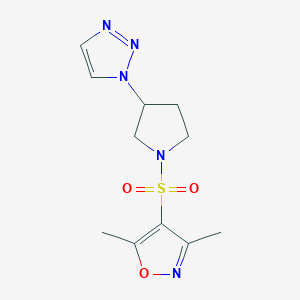
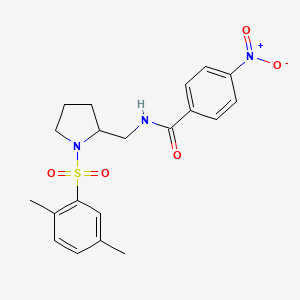
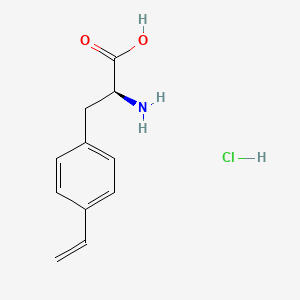
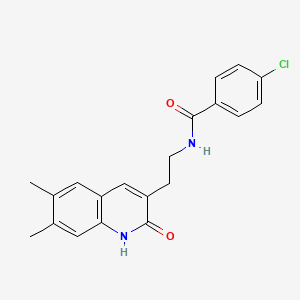
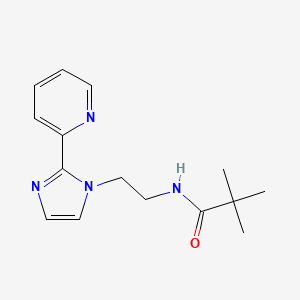
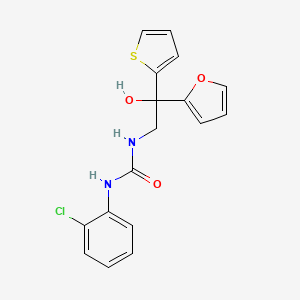

![Ethanol, 2-[[(1-methyl-1H-imidazol-2-yl)methyl]thio]-](/img/structure/B2535352.png)
![2-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2535353.png)
![2-methoxy-N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]acetamide](/img/structure/B2535354.png)
